molecular formula C10H10N2O3 B016291 5-(3'-Hydroxybenzyl)hydantoin CAS No. 216956-20-6

5-(3'-Hydroxybenzyl)hydantoin

Cat. No. B016291
M. Wt: 206.2 g/mol
InChI Key: SIDWPXBEWSODDF-UHFFFAOYSA-N
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Description

5-(3’-Hydroxybenzyl)hydantoin is a chemical compound with the empirical formula C10H10N2O3 . It has a molecular weight of 206.20 .


Synthesis Analysis

The synthesis of hydantoins, including 5-(3’-Hydroxybenzyl)hydantoin, involves a simple reaction of α-amino methyl ester hydrochlorides with carbamates . This process avoids conventional multistep protocols and does not use hazardous, irritant, toxic, or moisture-sensitive reagents .


Molecular Structure Analysis

The molecular structure of 5-(3’-Hydroxybenzyl)hydantoin can be represented by the SMILES string Oc1cccc (CC2NC (=O)NC2=O)c1 . The InChI representation is 1S/C10H10N2O3/c13-7-3-1-2-6 (4-7)5-8-9 (14)12-10 (15)11-8/h1-4,8,13H,5H2, (H2,11,12,14,15) .


Physical And Chemical Properties Analysis

5-(3’-Hydroxybenzyl)hydantoin is a solid substance . It is soluble in DMF and DMSO .

Scientific Research Applications

  • It is utilized in studying the electrochemical behavior of hydantoin derivatives and their biochemical actions, as highlighted in the study by Nosheen et al. (2012) in the "Electrochimica Acta" journal (Nosheen et al., 2012).

  • Ulgheri et al. (2004) described its use as a precursor for polyhydroxylated-α-amino acids in their research published in "Tetrahedron Letters" (Ulgheri et al., 2004).

  • A study by Mure and Klinman (1993) in the "Journal of the American Chemical Society" used a related compound, 5-(2,4,5-trihydroxybenzyl)hydantoin, as a model compound for studying the active site cofactor in copper amine oxidases (Mure & Klinman, 1993).

  • In 2020, Chen et al. explored its use in a novel composite unit for enhanced synergism and superior biocidability on recyclable magnetic nanoparticles, as published in "Colloids and surfaces. B, Biointerfaces" (Chen et al., 2020).

  • Its potential as a new marine-derived skincare promoter due to potent anti-tyrosinase activity was investigated by Chen et al. (2022) in "Chemistry & Biodiversity" (Chen et al., 2022).

  • Obradović et al. (2019) in "Anti-cancer agents in medicinal chemistry" discussed its significant anti-tumor potential, suggesting its use in developing more effective chemotherapies (Obradović et al., 2019).

  • Its derivatives also show antiviral and antitumoral activities, with some inhibiting cervical and breast carcinomas, as detailed by Rajić et al. (2006) in "Molecules" (Rajić et al., 2006).

  • The compound's X-ray crystal structures were determined to explore aromatic ring–dipole interaction, as studied by Fujiwara and Van Der Veen (1979) in the "Journal of The Chemical Society-perkin Transactions 1" (Fujiwara & Van Der Veen, 1979).

  • Hydantoin inhibits the replication of poliovirus in culture by acting at a late stage in the replication cycle and targeting the poliovirus 2C region, as reported by Vance et al. (1997) in the "Journal of Virology" (Vance et al., 1997).

properties

IUPAC Name

5-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDWPXBEWSODDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391830
Record name 5-(3'-Hydroxybenzyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3'-Hydroxybenzyl)hydantoin

CAS RN

216956-20-6
Record name 5-[(3-Hydroxyphenyl)methyl]-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216956-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3'-Hydroxybenzyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 216956-20-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GME Harris - 2014 - bora.uib.no
Phenylalanine hydroxylase (PAH) is an enzyme that catalyses the hydroxylation of phenylalanine into tyrosine in the liver, which is the rate-limiting step in phenylalanine catabolism. …
Number of citations: 1 bora.uib.no

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